

Comparative analysis of Cb-103's safety profile with other Notch inhibitors

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Compound of Interest

Compound Name: Cb-103

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Cb-103: A Favorable Safety Profile in the Landscape of Notch Inhibitors

A comparative analysis of the novel pan-Notch inhibitor **Cb-103** reveals a manageable and distinct safety profile, most notably characterized by a lack of the dose-limiting gastrointestinal toxicities that have challenged the development of other classes of Notch inhibitors, particularly gamma-secretase inhibitors (GSIs). This differentiation is attributed to its unique mechanism of action, targeting the downstream CSL-NICD protein-protein interaction essential for Notch gene transcription.

Cb-103, an orally bioavailable small molecule, has demonstrated a favorable safety and tolerability profile in its first-in-human phase 1 clinical trial.[1][2][3] The most common treatment-related adverse events were generally mild to moderate and included anemia, visual changes, nausea, diarrhea, dyspepsia, and fatigue.[4][5] While Grade 3-4 treatment-related adverse events did occur in a minority of patients, they were reversible, and the rate of discontinuation due to toxicity was low.[1][2]

This contrasts with the significant on-target gastrointestinal toxicity, primarily diarrhea, associated with GSIs.[6][7] This side effect stems from the inhibition of Notch signaling in the intestinal crypts, leading to goblet cell metaplasia.[7] **Cb-103's** mechanism, which circumvents the direct inhibition of gamma-secretase, appears to mitigate this severe and often dose-limiting toxicity.[3][5][8]

This guide provides a comparative overview of the safety profile of **Cb-103** with other Notch inhibitors, supported by available clinical trial data and a review of the underlying biological mechanisms and experimental methodologies.

Comparative Safety Profile of Notch Inhibitors

The following table summarizes the key safety findings for **Cb-103** and other selected Notch inhibitors based on publicly available clinical trial data.

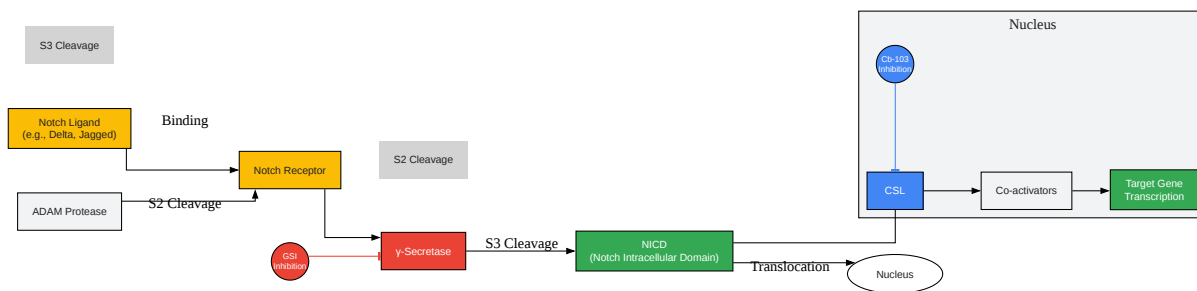
Inhibitor Class	Compound	Mechanism of Action	Common Treatment-Related Adverse Events (All Grades)	Key Grade 3-4 Adverse Events	Dose-Limiting Toxicities (DLTs) / Reasons for Discontinuation	Reference
CSL-NICD Interaction Inhibitor	Cb-103	Pan-Notch inhibitor that selectively blocks the CSL-NICD interaction.	Nausea (24%), Diarrhea (20%), Dyspepsia (15%), Fatigue (12%), Blurred Vision (12%), Anemia	Anemia, Elevated Liver Function Tests (LFTs), Visual Changes	Elevated Gamma-Glutamyl Transferase (GGT), Visual Changes	[1] [2] [4] [5]
Gamma-Secretase Inhibitor (GSI)	Crenigacestat (LY3039478)	Pan-Notch inhibitor that blocks the gamma-secretase enzyme.	Diarrhea, Nausea, Fatigue, Vomiting, Decreased Appetite, Dry Mouth, Dry Skin	Thrombocytopenia, Colitis, Nausea	Not specified in detail in the provided search results.	[9] [10] [11]
Gamma-Secretase Inhibitor (GSI)	Nirogacestat	Pan-Notch inhibitor that blocks the gamma-secretase enzyme.	Diarrhea (84%), Nausea (54%), Fatigue (51%), Hypophosphatemia	Diarrhea (16%)	Not specified in detail in the provided search results.	[12] [13] [14]

(42%),
Rash
(32%),
Ovarian
Dysfunctio
n

Gamma-Secretase Inhibitor (GSI)	AL101	Pan-Notch inhibitor that blocks the gamma-secretase enzyme.	Diarrhea (78%), Fatigue (67%), Nausea (60%)	Diarrhea (10%), Fatigue (6%), Nausea (7%)	Not specified in detail in the search results. [15]
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Signaling Pathways and Mechanisms of Toxicity

The differing safety profiles of **Cb-103** and GSIs can be understood by examining their points of intervention in the Notch signaling pathway.



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Caption: The Notch signaling pathway and points of inhibition.

GSI block the activity of gamma-secretase, an enzyme responsible for the final cleavage and activation of Notch receptors. However, gamma-secretase has numerous other substrates, leading to potential off-target effects.[16][17] More importantly, the on-target inhibition of Notch signaling in the gut is responsible for the prevalent gastrointestinal toxicity.[7] In contrast, **Cb-103** acts further downstream by preventing the interaction between the cleaved Notch intracellular domain (NICD) and its DNA-binding partner CSL.[4][5] This more targeted approach is hypothesized to preserve Notch-independent gamma-secretase functions and may be responsible for the observed reduction in gut toxicity.[3][5]

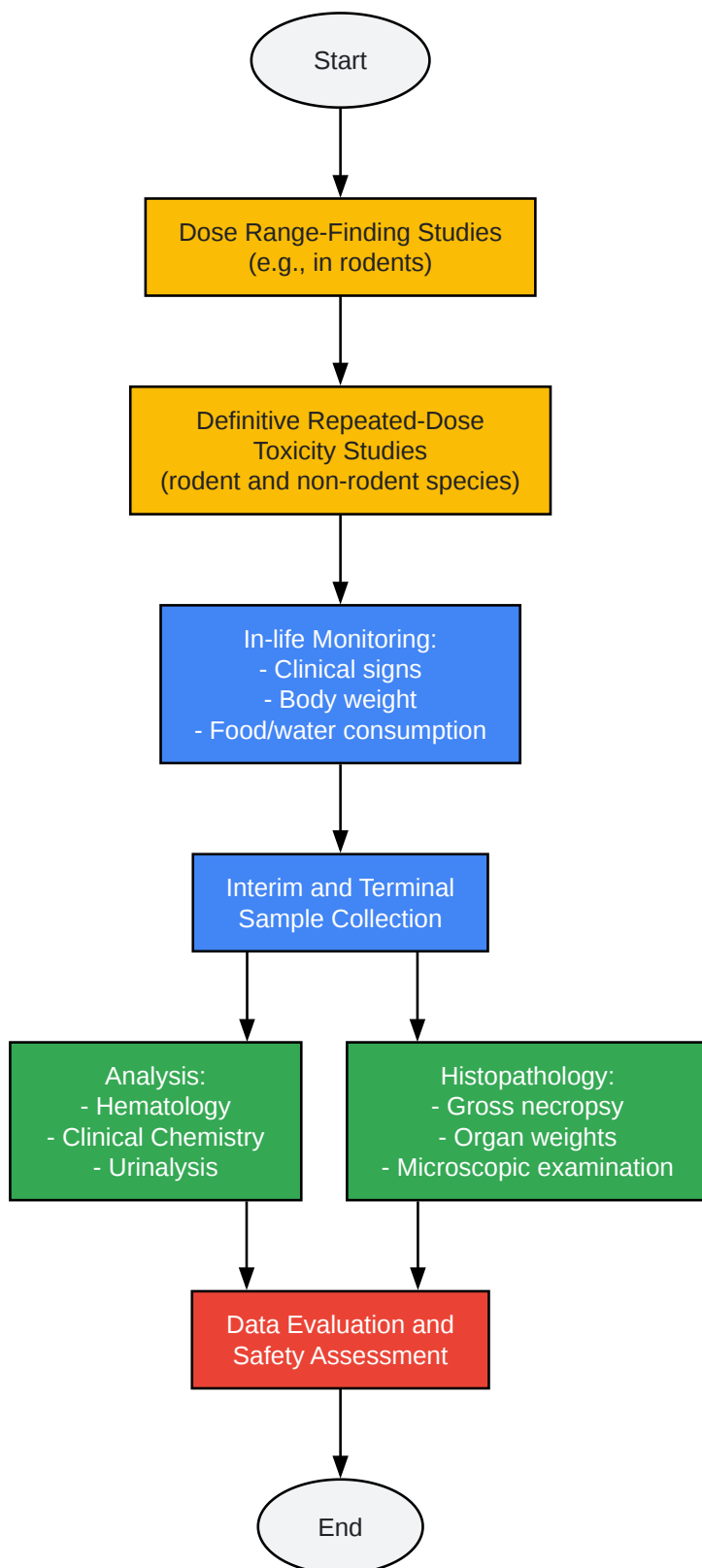
Experimental Protocols

The safety and toxicity of Notch inhibitors are evaluated through a combination of non-clinical (preclinical) and clinical studies.

Non-Clinical Toxicology Assessment

Preclinical safety evaluation for anticancer drugs follows guidelines such as the FDA's ICH S9. [1][2][18][19] These studies are designed to identify potential toxicities, determine a safe starting dose for human trials, and identify parameters for clinical monitoring.

Typical Experimental Workflow for In Vivo Toxicity Assessment:



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Caption: A generalized workflow for in vivo preclinical toxicology studies.

Key Methodologies:

- **Acute and Repeated-Dose Toxicity Studies:** Animals (typically rodents and a non-rodent species) are administered the test compound at various dose levels for a specified duration. [20][21][22] Observations include clinical signs of toxicity, changes in body weight, and food/water consumption.
- **Clinical Pathology:** Blood and urine samples are collected to assess hematology, clinical chemistry, and urinalysis parameters, which can indicate effects on various organ systems.
- **Histopathology:** At the end of the study, a full necropsy is performed, organs are weighed, and tissues are examined microscopically to identify any pathological changes. For Notch inhibitors, particular attention is paid to the gastrointestinal tract to look for signs of goblet cell metaplasia. [6][23]

Clinical Safety Assessment

In human clinical trials, the safety and tolerability of a new drug are paramount.

Key Methodologies:

- **Adverse Event (AE) Monitoring and Grading:** All adverse events are recorded and graded for severity according to standardized criteria, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). [24][25][26] The CTCAE provides a graded scale (1-5) for a wide range of potential toxicities.
- **Dose-Limiting Toxicity (DLT) Assessment:** In Phase 1 trials, the primary objective is often to determine the maximum tolerated dose (MTD). A DLT is a predefined, severe adverse event that is considered unacceptable and helps to establish the MTD.
- **Laboratory Safety Tests:** Regular monitoring of hematology, clinical chemistry, and other relevant laboratory parameters is conducted to detect any drug-induced organ dysfunction.
- **Physical Examinations and Vital Signs:** Regular physical examinations and monitoring of vital signs are performed to assess the overall health of the trial participants.

Conclusion

The available data suggest that **Cb-103** possesses a safety profile that is distinct from and potentially more favorable than that of traditional gamma-secretase inhibitors. The notable absence of severe, dose-limiting gastrointestinal toxicity is a key advantage that may allow for more effective and sustained dosing in clinical settings. As with all novel anticancer agents, ongoing and future clinical trials will be crucial in further defining the long-term safety and therapeutic window of **Cb-103**, both as a monotherapy and in combination with other agents. This improved safety profile, rooted in its unique mechanism of action, positions **Cb-103** as a promising next-generation Notch inhibitor.

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References

- 1. S9 Nonclinical Evaluation for Anticancer Pharmaceuticals | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A Phase I Study of the Pan-Notch Inhibitor CB-103 for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 7. Initial testing (stage 1) of the notch inhibitor PF-03084014, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Safety and clinical activity of the Notch inhibitor, crenigacestat (LY3039478), in an open-label phase I trial expansion cohort of advanced or metastatic adenoid cystic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Notch pathway inhibition with crenigacestat (LY3039478) in a phase I first-in-human clinical trial for patients with relapsed or refractory non-Hodgkin lymphoma and B-cell chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety and clinical activity of the Notch inhibitor, crenigacestat (LY3039478), in an open-label phase I trial expansion cohort of advanced or metastatic adenoid cystic carcinoma - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. A Safety, Pharmacokinetic and Efficacy Study of a γ -Secretase Inhibitor, Nirogacestat PF-03084014 in Children and Adolescents with Progressive, Surgically Unresectable Desmoid Tumors [[kucancercenter.org](https://www.kucancercenter.org)]
- 13. Efficacy and Safety of Long-Term Continuous Nirogacestat Treatment in Adults With Desmoid Tumors: Results From the DeFi Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. γ -Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ -Secretase - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. γ -Secretase Inhibitors and Modulators - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 18. [fda.gov](https://www.fda.gov) [[fda.gov](https://www.fda.gov)]
- 19. FDA Adopts ICH Guideline on Nonclinical Evaluation for Anticancer Drugs | RAPS [[raps.org](https://www.raps.org)]
- 20. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 21. [biogem.it](https://www.biogem.it) [[biogem.it](https://www.biogem.it)]
- 22. [pacificbiolabs.com](https://www.pacificbiolabs.com) [[pacificbiolabs.com](https://www.pacificbiolabs.com)]
- 23. Notch regulation of gastrointestinal stem cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 24. [eortc.be](https://www.eortc.be) [[eortc.be](https://www.eortc.be)]
- 25. evs.nci.nih.gov [evs.nci.nih.gov]
- 26. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
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